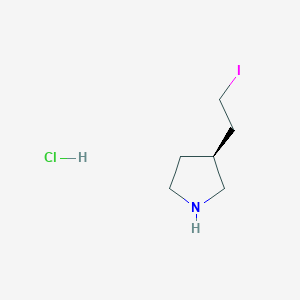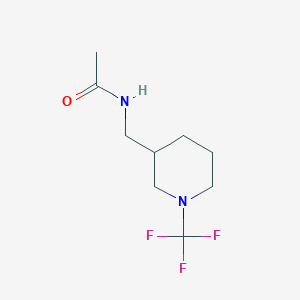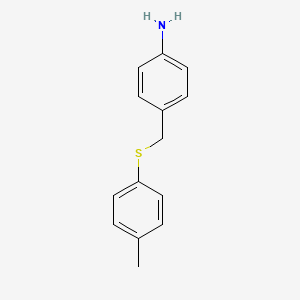
p-Toluidine, alpha-(p-tolylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of aniline, where the aniline ring is substituted with a sulfanylmethyl group attached to a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)sulfanylmethyl]aniline typically involves the reaction of 4-methylbenzenethiol with formaldehyde and aniline. The reaction proceeds through the formation of a thioether linkage between the 4-methylphenyl group and the aniline ring. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic attack of the thiol on the formaldehyde, followed by the addition of aniline .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Methylphenyl)sulfanylmethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are typical methods.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aniline ring.
Wissenschaftliche Forschungsanwendungen
4-[(4-Methylphenyl)sulfanylmethyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4-[(4-Methylphenyl)sulfanylmethyl]aniline involves its interaction with various molecular targets. The sulfanylmethyl group can participate in nucleophilic or electrophilic reactions, depending on the conditions. The aniline ring can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(4-Methylphenyl)sulfanyl]aniline: Similar structure but lacks the methylene bridge.
4-Methylbenzenethiol: Contains the thiol group but lacks the aniline ring.
Aniline: The parent compound without any substituents.
Uniqueness
4-[(4-Methylphenyl)sulfanylmethyl]aniline is unique due to the presence of both the sulfanylmethyl group and the aniline ring, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
54306-13-7 |
|---|---|
Molekularformel |
C14H15NS |
Molekulargewicht |
229.34 g/mol |
IUPAC-Name |
4-[(4-methylphenyl)sulfanylmethyl]aniline |
InChI |
InChI=1S/C14H15NS/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9H,10,15H2,1H3 |
InChI-Schlüssel |
SDGPGFLEUFXPCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)
![Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B13961053.png)
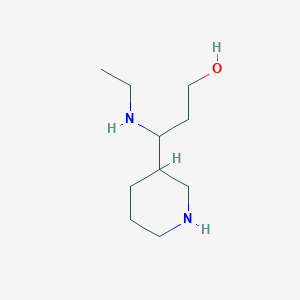
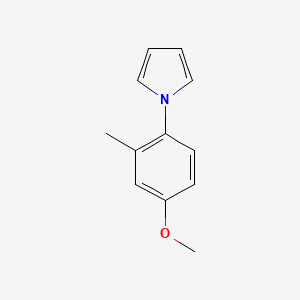
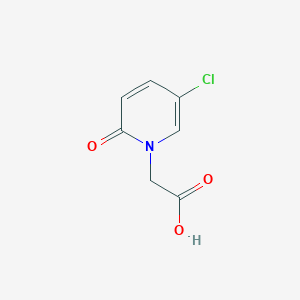
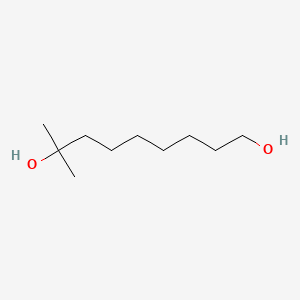

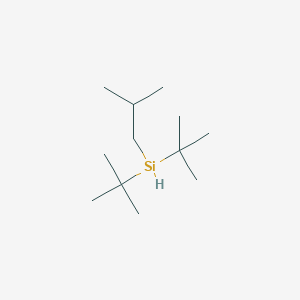
![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)
